N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Catalog No.
S12609604
CAS No.
M.F
C13H11NO6
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Product Name

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

IUPAC Name

2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17)

InChI Key

GZQRLXGAFLYCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a chemical compound belonging to the class of coumarin derivatives. Its structure features a coumarin moiety linked to an acetyl group and a glycine residue, which contributes to its unique properties. The full IUPAC name for this compound is N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, and it has a molecular formula of C₁₄H₁₃NO₆ with a molecular weight of approximately 291.26 g/mol. The compound's structure can be represented by its canonical SMILES notation: CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC .

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can yield hydroxy derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions .

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. The biological effects are primarily attributed to its interaction with specific molecular targets, such as enzymes involved in bacterial DNA replication. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication . Additionally, studies have indicated potential applications in treating conditions related to cholinergic and cannabinoid systems .

The synthesis of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

  • Formation of the Coumarin Derivative: Starting from 7-hydroxycoumarin, it reacts with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to introduce the acetyl group.
  • Coupling with Glycine: The resulting intermediate is then reacted with glycine or its derivatives in the presence of coupling agents such as N,N’-carbonyldiimidazole to facilitate the formation of the amide bond .

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new antimicrobial agents and anti-inflammatory drugs.
  • Material Science: Utilized in the development of photoactive materials and smart polymers due to its photochemical properties.
  • Biochemistry: Used in studies involving enzyme inhibition and interaction with biological macromolecules .

Interaction studies have shown that N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can form complexes with various biological targets. For example, its interaction with cholinesterases has been studied extensively, revealing that it can inhibit these enzymes through reversible binding mechanisms. This property makes it a candidate for further exploration in neuropharmacology .

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine shares structural similarities with several other coumarin derivatives. Here are some similar compounds and their distinctions:

Compound NameStructural FeaturesUnique Properties
4-Methyl-2-oxo-2H-chromen-7-yloxyacetic acidContains a methyl group on the coumarin ringExhibits different biological activity due to methyl substitution
N-(4-Methyl-2-oxo-2H-chromen-7-yloxy)glycineLacks the acetyl groupFocused on amino acid functionality without acetylation
4-Methyl-2-oxo-2H-chromen-7-yloxy chloroacetateContains a chloroacetate groupShows varied reactivity due to the presence of chlorine

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of ester and amide functionalities in N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine confers distinct properties that are not present in these other derivatives .

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

277.05863707 g/mol

Monoisotopic Mass

277.05863707 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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